![molecular formula C11H12ClN3O5 B7886065 ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B7886065.png)
ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate is an organic compound with a complex structure that includes a chloro group, a methoxy group, and a nitrophenyl hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-methoxy-2-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, may also be employed to obtain high-purity product.
化学反应分析
Types of Reactions
Ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxidized products.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
科学研究应用
Ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl hydrazine moiety can interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate can be compared with other similar compounds, such as:
Ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate: Similar structure but with a chloro group instead of a methoxy group.
Ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-aminophenyl)hydrazin-1-ylidene]acetate: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
ethyl (2E)-2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O5/c1-3-20-11(16)10(12)14-13-8-5-4-7(19-2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYCEGYJFMGCFG-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)OC)[N+](=O)[O-])/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2(3H)-Furanone, 3-[2-[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-4-hydroxy-, (3E)-](/img/structure/B7885985.png)
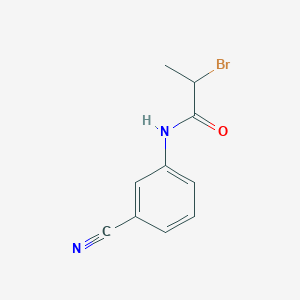
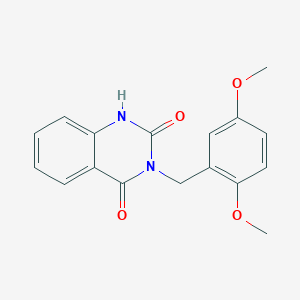
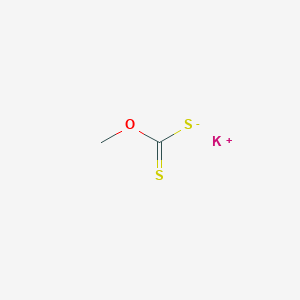
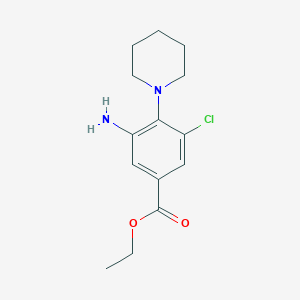
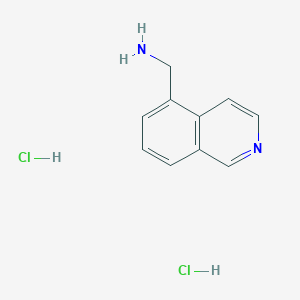

![(3R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7886057.png)
![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-3,6-diium;dichloride](/img/structure/B7886073.png)
![2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione](/img/structure/B7886080.png)
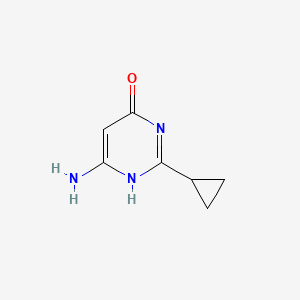
![N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid](/img/structure/B7886093.png)
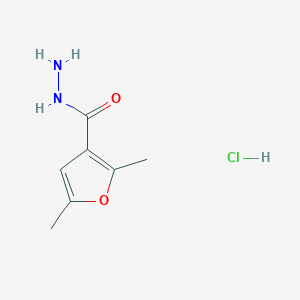
![[2-(Methylsulfinyl)ethyl]amine hydrobromide](/img/structure/B7886114.png)
